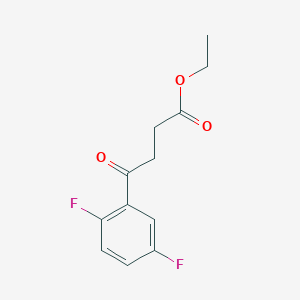

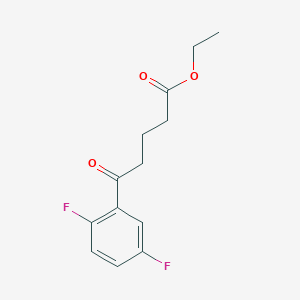

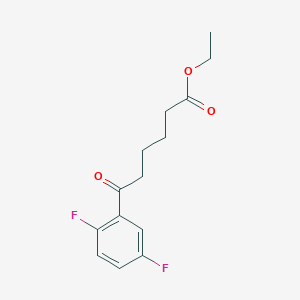

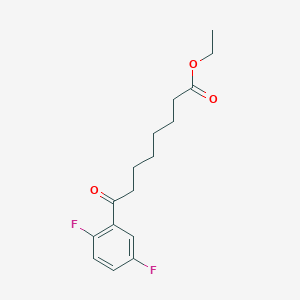

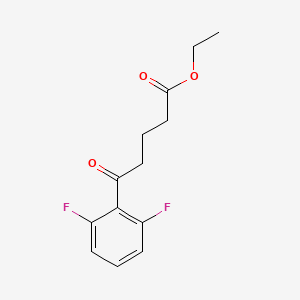

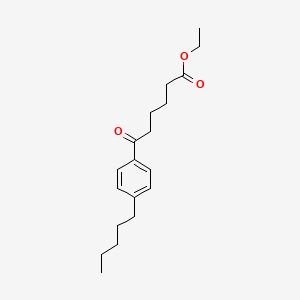

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

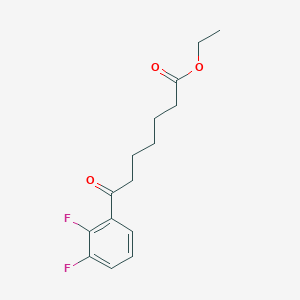

The compound “Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate” is an ester derived from a hexanoic acid and a 4-methoxy-3-nitrophenol. Ester compounds are often used in a wide range of applications, from plastics to pharmaceuticals, due to their versatile chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a hexanoate ester group attached to a 4-methoxy-3-nitrophenyl group. The presence of the nitro group could potentially introduce interesting electronic effects into the molecule .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The presence of the nitro group could also enable further reactions, such as reduction to an amine .Wissenschaftliche Forschungsanwendungen

Application 1: Designing Selective Chemotherapeutic Agents

- Summary of the Application : This compound is used in the design of novel selective chemotherapeutic agents. Nuclear-receptors, often overexpressed in tumors, are used as targets when designing these agents .

- Methods of Application : A series of ER ligand conjugates were synthesized incorporating an antagonistic ER ligand scaffold based on endoxifen, covalently-bound via an amide linkage to a variety of combretastatin-based analogues .

- Results or Outcomes : The lead conjugate 28 displayed potent and highly selective antiproliferative activity towards the MCF-7 human cancer cell line (IC 50 = 5 nM). In the ER-binding assays, the lead conjugate 28 demonstrated potent ER competitive binding in ERα (IC 50 value: 0.9 nM) and ERβ (IC 50 value: 4.7 nM) .

Application 2: Antiproliferative and Tubulin-Destabilising Effects

- Summary of the Application : This compound is used in the design of novel analogues of combretastatin A-4 (CA-4) as colchicine-binding site inhibitors (CBSI) .

- Methods of Application : A series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues of CA-4 were designed and synthesized .

- Results or Outcomes : The compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, particularly for compounds 9h, 9q, 9r, 10p, 10r and 11h, with IC 50 values in the range 10–33 nM. These compounds were also potent in the triple-negative breast cancer (TBNC) cell line MDA-MB-231, with IC 50 values in the range 23–33 nM .

Application 3: Crystal Structure Analysis

- Summary of the Application : The compound “N-(4-Methoxy-3-nitrophenyl)acetamide” is used in crystal structure analysis .

- Methods of Application : The compound was synthesized by the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride .

- Results or Outcomes : The title compound, C9H10N2O4, crystallizes with a disordered nitro group in twinned crystals .

Application 4: Chemical Synthesis

- Summary of the Application : “(4-methoxy-3-nitrophenyl)acetic acid” is used in chemical synthesis .

- Methods of Application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

- Results or Outcomes : Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Application 5: Crystal Structure Analysis

- Summary of the Application : The compound “N-(4-Methoxy-3-nitrophenyl)acetamide” is used in crystal structure analysis .

- Methods of Application : The compound was synthesized by the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride .

- Results or Outcomes : The title compound, C9H10N2O4, crystallizes with a disordered nitro group in twinned crystals .

Application 6: Chemical Synthesis

- Summary of the Application : “(4-methoxy-3-nitrophenyl)acetic acid” is used in chemical synthesis .

- Methods of Application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

- Results or Outcomes : Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-3-22-15(18)7-5-4-6-13(17)11-8-9-14(21-2)12(10-11)16(19)20/h8-10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKLGQSWHLDLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645842 |

Source

|

| Record name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

CAS RN |

898758-93-5 |

Source

|

| Record name | Ethyl 4-methoxy-3-nitro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.